2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N'-[(Z)-[4-(diethylamino)phenyl]methylidene]acetohydrazide
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Overview
Description
2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N’-[(Z)-[4-(diethylamino)phenyl]methylidene]acetohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring, a chlorophenyl group, and a diethylamino phenyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N’-[(Z)-[4-(diethylamino)phenyl]methylidene]acetohydrazide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane under reflux conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where the piperazine ring reacts with 2-chlorobenzyl chloride in the presence of a base such as sodium hydroxide.
Formation of the Hydrazide Moiety: The hydrazide moiety is formed by reacting the intermediate product with hydrazine hydrate under acidic conditions.
Condensation Reaction: The final step involves a condensation reaction between the hydrazide intermediate and 4-(diethylamino)benzaldehyde in the presence of an acid catalyst to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Purification: Employing techniques such as recrystallization and chromatography for purification.
Quality Control: Implementing stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N’-[(Z)-[4-(diethylamino)phenyl]methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide as a base for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups depending on the substituent used.
Scientific Research Applications
2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N’-[(Z)-[4-(diethylamino)phenyl]methylidene]acetohydrazide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N’-[(Z)-[4-(diethylamino)phenyl]methylidene]acetohydrazide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to specific receptors or enzymes, altering their activity.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Cetirizine: A second-generation antihistamine with a similar piperazine ring structure.
Hydroxyzine: Another antihistamine with structural similarities.
Fluoxetine: An antidepressant with a piperazine ring but different functional groups.
Uniqueness
2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N’-[(Z)-[4-(diethylamino)phenyl]methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties not found in the similar compounds listed above.
Properties
Molecular Formula |
C24H32ClN5O |
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Molecular Weight |
442.0 g/mol |
IUPAC Name |
2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(Z)-[4-(diethylamino)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C24H32ClN5O/c1-3-30(4-2)22-11-9-20(10-12-22)17-26-27-24(31)19-29-15-13-28(14-16-29)18-21-7-5-6-8-23(21)25/h5-12,17H,3-4,13-16,18-19H2,1-2H3,(H,27,31)/b26-17- |
InChI Key |
YRVAOIUUBIANOC-ONUIUJJFSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N\NC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
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